![molecular formula C19H22N2O3S B4895697 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its anti-cancer and anti-inflammatory effects, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels. This may make it useful in studies of angiogenesis, which is the process by which new blood vessels form in the body. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have anti-fibrotic properties, which means that it can inhibit the formation of scar tissue.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages as a tool for scientific research. It is a potent inhibitor of HDACs and NF-κB, which makes it useful for studying the role of these enzymes and signaling pathways in various biological processes. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have low toxicity, which means that it can be used in cell culture and animal studies without causing significant harm. However, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide does have some limitations as a research tool. Its complex synthesis process and high cost may make it difficult for some researchers to obtain. Additionally, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide derivatives that may have improved efficacy or lower toxicity. Another potential direction is the study of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies, to determine whether it can enhance their effectiveness. Additionally, further research is needed to determine the safety and efficacy of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in humans, which may pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 2-methoxyaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. The synthesis of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and oxidative stress. In cancer research, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In studies of inflammation, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to the inflammatory response. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have antioxidant properties, which may make it useful in studies of oxidative stress.
Propriétés
IUPAC Name |
4-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-13-24-15-11-9-14(10-12-15)18(22)21-19(25)20-16-7-5-6-8-17(16)23-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHUDRKXNBGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

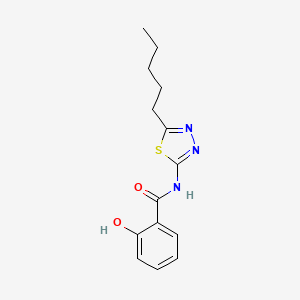
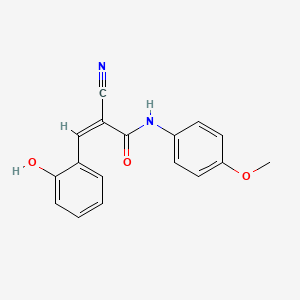
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
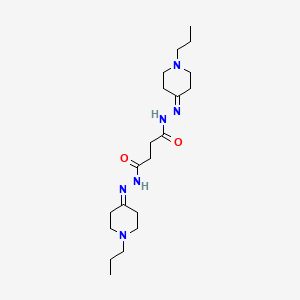
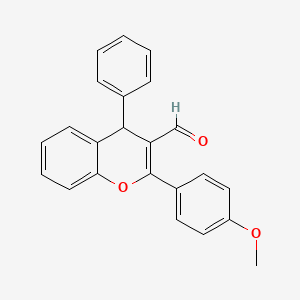
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
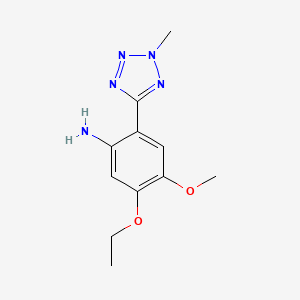

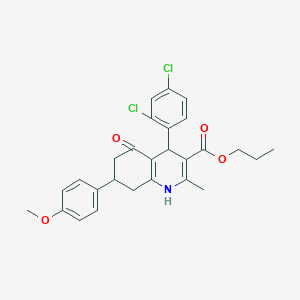
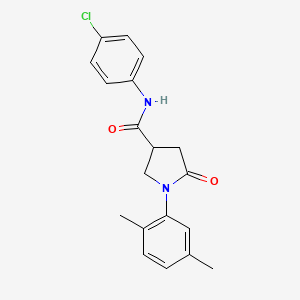
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)